REACTION_CXSMILES
|
[NH:1]([C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][N:7]=[CH:8]2)[NH2:2].CO[CH:15](OC)[CH2:16][CH:17](OC)OC>CCO.C(Cl)Cl>[N:1]1([C:3]2[CH:12]=[CH:11][CH:10]=[C:9]3[C:4]=2[CH:5]=[CH:6][N:7]=[CH:8]3)[CH:17]=[CH:16][CH:15]=[N:2]1
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Name
|
|
Quantity
|
22 g
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Type
|
reactant
|
Smiles
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N(N)C1=C2C=CN=CC2=CC=C1
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Name
|
|
Quantity
|
300 mL
|
Type
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solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
27.7 g
|
Type
|
reactant
|
Smiles
|
COC(CC(OC)OC)OC
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
The reaction mixture was then concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
the residue obtained
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Type
|
WASH
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Details
|
washed with a saturated aqueous solution of NaHCO3 gas formation
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted twice with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
layers were then dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (SiO2, DCM/MeOH 95:5 to DCM/MeOH 9:1)
|
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CC=C1)C1=C2C=CN=CC2=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |